1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione

Vue d'ensemble

Description

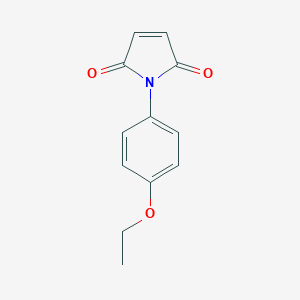

1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione is a maleimide derivative characterized by a pyrrole-2,5-dione core substituted at the N(1) position with a 4-ethoxyphenyl group. Maleimides, including pyrrole-2,5-diones, are widely utilized in medicinal chemistry and bioconjugation due to their electrophilic nature, enabling reactions with thiol groups in proteins and peptides .

Méthodes De Préparation

Cyclocondensation of 4-Ethoxybenzaldehyde with Maleic Anhydride

The most widely documented method involves the cyclocondensation of 4-ethoxybenzaldehyde (1 ) with maleic anhydride (2 ) under acidic conditions. This one-pot reaction proceeds via a Michael addition followed by intramolecular cyclization to form the pyrrole-2,5-dione core .

Reaction Conditions and Optimization

-

Catalyst : Acetic acid (20 mol%)

-

Solvent : Toluene or xylene

-

Temperature : 110–120°C (reflux)

-

Time : 6–8 hours

Key variables affecting yield include the molar ratio of reactants (optimal at 1:1.2 for 1 :2 ) and the rate of water removal to drive the equilibrium toward product formation. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate 4:1) or recrystallization from ethanol .

Aminolysis of 3,4-Dichloro-1H-pyrrole-2,5-dione Derivatives

An alternative route utilizes 3,4-dichloro-1H-pyrrole-2,5-dione (3 ) as a precursor, which undergoes nucleophilic substitution with 4-ethoxyaniline (4 ) (Figure 1) .

Stepwise Procedure

-

Synthesis of 3,4-dichloro-1H-pyrrole-2,5-dione : Prepared via chlorination of maleic anhydride using PCl₅ in dichloromethane (0°C to room temperature, 85% yield) .

-

Aminolysis Reaction :

This method benefits from commercially available starting materials but requires careful control of reaction temperature to minimize decomposition.

Acetic Anhydride-Mediated Cyclization

A high-yield approach reported by Rangnekar et al. employs (Z)-4-((4-ethoxyphenyl)amino)-4-oxobut-2-enoic acid (5 ) as an intermediate, cyclized using acetic anhydride .

Experimental Protocol

| Parameter | Detail |

|---|---|

| Starting Material | 5 (10 mmol) |

| Reagent | Acetic anhydride (15 mL) |

| Additive | Sodium acetate (2 mmol) |

| Temperature | 90°C |

| Time | 3 hours |

| Workup | Precipitation in ice water |

| Yield | 89% |

This method achieves superior yields due to the stability of the intermediate and the efficiency of acetic anhydride as both solvent and dehydrating agent .

One-Pot Metal-Free Synthesis from 2-Acetyl-3-methylene-1,4-dicarbonyl Compounds

Recent advances demonstrate a metal-free, one-pot synthesis utilizing 2-acetyl-3-methylene-1,4-dicarbonyl compounds (6 ) and primary amines (7 ) .

Key Features

-

Solvent : Ethanol or methanol

-

Temperature : Room temperature to 60°C

-

Time : 4–6 hours

-

Yield Range : 70–85%

This method eliminates the need for transition-metal catalysts, making it environmentally favorable and cost-effective.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Side Reactions

-

Cyclocondensation Pathway :

-

Common Side Products :

Industrial-Scale Production Considerations

For bulk synthesis, the acetic anhydride-mediated method is preferred due to:

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding pyrrolidine derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.

Major Products Formed:

Oxidation: Pyrrole-2,5-dione derivatives.

Reduction: Pyrrolidine derivatives.

Substitution: Halogenated pyrrole derivatives.

Applications De Recherche Scientifique

1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione, also known as ethyl 4-(1H-pyrrole-2,5-dione-1-yl)phenyl ether, is a compound with significant potential in various scientific research applications. This article explores its applications in fields such as medicinal chemistry, materials science, and organic synthesis, supported by data tables and case studies.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Notable applications include:

- Anticancer Activity : Studies have shown that derivatives of pyrrole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, research highlighted the ability of this compound to induce apoptosis in cancer cells through the modulation of specific signaling pathways.

- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities in preliminary studies. Its efficacy against resistant strains of bacteria makes it a candidate for further development as an antimicrobial agent.

Materials Science

In materials science, this compound is explored for its role in:

- Organic Electronics : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Research indicates that incorporating this compound into polymer matrices can enhance charge transport properties.

- Polymer Synthesis : As a building block for synthesizing more complex polymers, this compound can be utilized to create materials with tailored properties for specific applications, such as coatings or sensors.

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate:

- Synthesis of Novel Compounds : It can be used to synthesize a variety of other heterocyclic compounds through reactions such as cycloaddition and functionalization. This versatility allows chemists to develop new molecules with desired biological or physical properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving the activation of caspase pathways leading to apoptosis.

Case Study 2: Organic Electronics

Research conducted at a leading university investigated the use of this compound in OLEDs. The findings showed that devices incorporating this compound exhibited improved efficiency and stability compared to traditional materials, highlighting its potential in commercial applications.

Mécanisme D'action

The mechanism of action of 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Substituent Effects on Electronic and Steric Properties

The biological and chemical behavior of pyrrole-2,5-diones is heavily influenced by substituents at the N(1) position. Key comparisons include:

Key Observations :

- Electron-donating groups (e.g., ethoxy, methyl) enhance lipophilicity and may improve membrane permeability, critical for antitumor activity .

- Electron-withdrawing groups (e.g., chloro, nitro) increase electrophilicity, favoring thiol-reactive applications (e.g., protein conjugation) .

Antitumor Activity

- 1-(4-Chlorobenzyl)-MI-1: Exhibits potent antineoplastic activity by targeting kinases, with IC₅₀ values in the nanomolar range .

- Methoxyphenyl Derivative (Compound I in ) : Shows significant antitumor activity in vitro, attributed to the methoxy group's electron-donating effects .

- Phenethyl Derivatives : Demonstrated moderate cytotoxicity, suggesting substituent chain length impacts activity .

The ethoxyphenyl analog may exhibit enhanced antitumor effects compared to methoxy derivatives due to increased lipophilicity from the ethyl chain.

Antimicrobial Activity

- 1-(2-Phenylethyl)-3,4-bis(4-hydroxyphenyl)-1H-pyrrole-2,5-dione : Active against Gram-positive bacteria (S. aureus, MIC < 41 mg/mL) .

- Halogenated Derivatives (e.g., 3-bromo-1-phenyl) : Broad-spectrum antifungal and cytotoxic agents .

The ethoxyphenyl group's electron-donating nature may reduce antimicrobial efficacy compared to halogenated analogs but could improve selectivity.

Physical and Chemical Properties

| Compound | Molecular Weight | Solubility | Reactivity |

|---|---|---|---|

| This compound | 245.25 g/mol | Moderate in DMSO/MeOH | Moderate electrophilicity due to ethoxy group |

| 1-(4-Chlorobenzyl)-MI-1 | 429.73 g/mol | Low in water | High thiol reactivity |

| 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione | 265.26 g/mol | Low in water | Used in polymer chemistry |

Activité Biologique

1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione is a heterocyclic organic compound characterized by a pyrrole ring with an ethoxyphenyl substitution. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₂H₁₁N₁O₃

- Molecular Weight : Approximately 219.22 g/mol

- Structure : The compound features a pyrrole-2,5-dione moiety, which is significant for its reactivity and biological relevance.

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethoxybenzaldehyde with maleic anhydride under specific conditions to facilitate cyclization. The reaction can be optimized using continuous flow reactors to enhance yield and purity .

Antimicrobial Activity

Research indicates that derivatives of pyrrole-2,5-dione, including this compound, exhibit significant antimicrobial activity against various bacterial strains and fungi. This activity is attributed to the structural features of the compound that allow it to interact effectively with microbial targets .

Anticancer Activity

The anticancer potential of pyrrole derivatives has been explored extensively. For instance, related compounds have demonstrated the ability to inhibit the growth of various cancer cell lines. Although specific studies on this compound are scarce, its structural characteristics imply that it may interact with key molecular targets involved in cancer progression .

Comparative Analysis of Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione | C₁₂H₁₁N₁O₃ | Contains a methoxy group; exhibits similar activities. |

| 3-Aryl-substituted pyrrole derivatives | Varies | Enhanced biological activity due to diverse substituents. |

| 1-(Phenyl)-1H-pyrrole-2,5-dione | C₁₁H₉N₁O₂ | Simpler structure may lead to different reactivity. |

The unique ethoxy substitution in this compound may influence its solubility and interaction with biological targets compared to other derivatives .

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione, and how can purity be ensured?

- Methodological Answer : A common approach involves multi-component reactions using substituted anilines, acetylenedicarboxylates, and aldehydes. For example, analogous pyrrole-dione derivatives are synthesized via one-pot reactions under mild conditions (e.g., ethanol, room temperature) to minimize side products . Purification typically employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization. Purity validation requires HPLC (>95%) and melting point consistency with literature data for structurally similar compounds (e.g., ±1°C deviation) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- Methodological Answer :

- FTIR : Identify carbonyl stretches (C=O) near 1700 cm⁻¹ and ethoxy C-O bonds at ~1250 cm⁻¹ .

- NMR : ¹H NMR confirms substitution patterns (e.g., ethoxyphenyl protons as a doublet at δ 6.8–7.2 ppm; pyrrole protons as singlets at δ 6.2–6.5 ppm). ¹³C NMR resolves carbonyl carbons at δ 165–175 ppm .

- XRD : Single-crystal X-ray diffraction provides bond lengths/angles (e.g., pyrrole-dione ring planarity with RMSD <0.05 Å) and dihedral angles between substituents (e.g., ethoxyphenyl vs. pyrrole planes ~75–85°) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodological Answer :

- Factorial Design : Use a 2^k factorial approach to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, a study on similar pyrrole derivatives found that DMF at 80°C with 10 mol% ZnCl₂ increased yields by 30% compared to ethanol .

- Kinetic Analysis : Monitor intermediate formation via in-situ FTIR or LC-MS to identify rate-limiting steps. Adjust reagent addition rates or stoichiometry accordingly .

Q. How to resolve contradictions between computational predictions and experimental spectroscopic data?

- Methodological Answer :

- DFT Benchmarking : Compare computed NMR/IR spectra (e.g., B3LYP/6-311+G(d,p) level) with experimental data. Discrepancies in carbonyl stretches may arise from solvent effects not modeled in simulations .

- Cross-Validation : Use XRD to validate bond lengths/angles, then refine computational models (e.g., incorporating implicit solvation or dispersion corrections) .

Q. What computational strategies elucidate electronic properties relevant to bioactivity or material applications?

- Methodological Answer :

- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV for similar diones) to predict redox activity. Lower gaps correlate with higher reactivity in charge-transfer applications .

- Molecular Electrostatic Potential (MEP) : Map electron-deficient regions (e.g., pyrrole-dione core) to guide functionalization for targeted interactions (e.g., hydrogen bonding in supramolecular assemblies) .

Q. How to investigate the mechanistic pathway of its formation under varying catalytic systems?

- Methodological Answer :

- Isotopic Labeling : Use deuterated solvents (e.g., CD₃OD) or ¹³C-labeled reagents to trace proton transfer or cyclization steps via NMR .

- Intermediate Trapping : Quench reactions at short intervals (e.g., 5–10 min) and isolate intermediates (e.g., enamine adducts) via flash chromatography for structural characterization .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported solubility or stability data across studies?

- Methodological Answer :

- Controlled Replication : Standardize solvent systems (e.g., DMSO-d₆ for NMR) and storage conditions (e.g., inert atmosphere, −20°C) to minimize degradation .

- Thermogravimetric Analysis (TGA) : Quantify decomposition thresholds (e.g., >200°C for thermal stability) and correlate with solvent polarity effects .

Propriétés

IUPAC Name |

1-(4-ethoxyphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-10-5-3-9(4-6-10)13-11(14)7-8-12(13)15/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQZPKWGAFLVHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172570 | |

| Record name | 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19077-60-2 | |

| Record name | N-(4-Ethoxyphenyl)maleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19077-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleimide, N-(p-ethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019077602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.